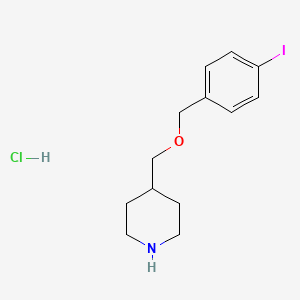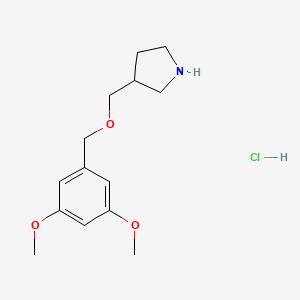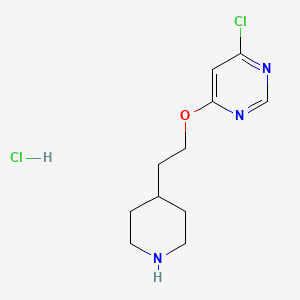
4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C13H19ClINO and a molecular weight of 367.65 g/mol1. It is not intended for human or veterinary use but is used for research purposes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is not readily available in the search results. However, it is available for purchase for pharmaceutical testing2.Molecular Structure Analysis
The molecular structure of 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is defined by its molecular formula, C13H19ClINO1. The specific arrangement of these atoms in space, however, is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride are not detailed in the search results. Further research may be required to understand its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride are not explicitly listed in the search results. However, its molecular weight is reported to be 367.65 g/mol1.Aplicaciones Científicas De Investigación
Methylene-linked Liquid Crystal Dimers and the Twist-bend Nematic Phase
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and related compounds, discusses their transition properties and the formation of twist-bend nematic phases. These phases are of interest due to their unique optical and electronic properties, which are significant for the development of advanced liquid crystal display technologies and other optoelectronic applications. The research indicates the importance of structural design in achieving desired liquid crystalline phases (Henderson & Imrie, 2011).
Brominated Flame Retardants in Indoor Environments
A review on novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food. This study underscores the environmental persistence and potential risks associated with these compounds, which are used to enhance fire resistance in materials. The growing application of NBFRs demands further research into their environmental fate, toxicity, and human exposure risks. This review points out significant knowledge gaps and the necessity for comprehensive monitoring and regulation (Zuiderveen et al., 2020).
Ether- and Alcohol-functionalized Ionic Liquids
The review of ether- and alcohol-functionalized ionic liquids (ILs) delves into their physicochemical properties and a wide range of applications across different scientific disciplines. These ILs are explored for their roles as solvents and catalysts in organic synthesis, electrochemistry, gas separations, polymer chemistry, and more. The designer nature of ILs enables the tailoring of their properties for specific applications, which could relate to the manipulation of compounds like "4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride" for various research and industrial purposes (Tang, Baker, & Zhao, 2012).
Analytical Methods in Determining Antioxidant Activity
A comprehensive review on the analytical methods used to determine antioxidant activity covers various assays and their applicability across food engineering, medicine, and pharmacy. The methodologies discussed could be relevant to studying the antioxidant or reactive properties of chemical compounds like "4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride" in different contexts (Munteanu & Apetrei, 2021).
Xylan Derivatives and Their Application Potential
Research on the chemical modification of xylan into ethers and esters for generating new biopolymers with specific properties highlights the importance of functional groups and structural design in developing materials for various applications, including drug delivery and antimicrobial agents. This work may provide insights into how similar strategies could be applied to other chemical compounds for specific scientific and industrial applications (Petzold-Welcke et al., 2014).
Safety And Hazards
While specific safety data for 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is not available, it is important to handle all chemical compounds with care. Standard safety measures include avoiding inhalation, skin contact, and eye contact, and using the compound only in well-ventilated areas3.
Direcciones Futuras
The future directions of research involving 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride are not specified in the search results. Given its use in research1, it may have potential applications in various fields of study.
Propiedades
IUPAC Name |
4-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMCVEQDGHZPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)
![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)
![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)

![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)
![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)